2-Heptyl-2,4-dimethyl-1,3-dioxane
Description
2-Heptyl-2,4-dimethyl-1,3-dioxane is a cyclic acetal derivative with a 1,3-dioxane backbone. Its structure features a heptyl group at position 2 and methyl groups at positions 2 and 2. This compound belongs to a broader class of substituted 1,3-dioxanes, which are characterized by their six-membered rings containing two oxygen atoms. Such derivatives are typically synthesized via acid-catalyzed reactions between diols and carbonyl compounds or through modifications of existing dioxane frameworks .
Properties
CAS No. |
6340-95-0 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-heptyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-10-13(3)14-11-9-12(2)15-13/h12H,4-11H2,1-3H3 |
InChI Key |
IZDNIVMSNOUNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OCCC(O1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyl-2,4-dimethyl-1,3-dioxane can be synthesized through the condensation of heptanal with 2,4-dimethyl-1,3-dioxane. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is achieved through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
Scientific Research Applications
2-Heptyl-2,4-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Heptyl-2,4-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-heptyl-2,4-dimethyl-1,3-dioxane, with comparative data on their properties, synthesis, and applications:
Key Observations:
Substituent Effects on Physical Properties :
- Alkyl Chain Length : The heptyl group in this compound likely increases hydrophobicity and boiling point compared to smaller analogs like 4,4-dimethyl-1,3-dioxane. For example, 4,4-dimethyl-1,3-dioxane has a vaporization enthalpy of 39.3 kJ/mol , whereas longer alkyl chains (e.g., hexyl in C₁₂H₂₄O₂) suggest reduced volatility .
- Substituent Position : Methyl groups at positions 2 and 4 (vs. 4,4-dimethyl) may alter ring strain and reactivity. For instance, 2,4-dimethyl-1,3-dioxane forms under basic conditions (pH 11) during glycerol electrolysis , while 4,4-dimethyl-1,3-dioxane is synthesized via acid-catalyzed Prins condensation .
Synthetic Pathways :
- Prins Condensation : 4,4-Dimethyl-1,3-dioxane is produced with ~99% selectivity using carbon-containing porous catalysts , whereas the heptyl variant would require longer-chain alcohols or tailored catalysts.
- Electrochemical Methods : 2,4-Dimethyl-1,3-dioxane is a niche byproduct of glycerol electrolysis, highlighting the role of pH in directing product formation .
Reactivity and Stability :
- Peroxidolysis : 4,4-Dimethyl-1,3-dioxane undergoes acid-catalyzed ring opening with H₂O₂, favoring cleavage at the C1–O bond . The heptyl group may sterically hinder similar reactions.
- Hydrolysis : 4,4-Dimethyl-1,3-dioxane hydrolyzes to 3-methyl-1,3-butanediol at >130°C , whereas bulkier substituents (e.g., heptyl) could slow hydrolysis kinetics.
Industrial Applications :
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